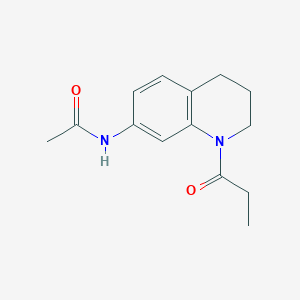

![molecular formula C19H20ClN3O B2595591 N-(2-{1-[(4-clorofenil)metil]-1H-1,3-benzodiazol-2-il}etil)propanamida CAS No. 637322-47-5](/img/structure/B2595591.png)

N-(2-{1-[(4-clorofenil)metil]-1H-1,3-benzodiazol-2-il}etil)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound plays a significant role in medicinal chemistry due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: the construction of a benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fusion of a benzene ring and an imidazole ring . This structure is similar to purine, which is one of the four bases in DNA. This similarity allows benzimidazole and its derivatives to interact easily with biopolymers in living systems .Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and condensation . These reactions can be used to create a wide range of benzimidazole derivatives with different properties and biological activities .Physical and Chemical Properties Analysis

Benzimidazole is a colorless, crystalline solid that is slightly soluble in water . It has a melting point of about 170-171°C. The chemical properties of benzimidazole and its derivatives can vary widely depending on the specific substituents attached to the benzimidazole ring .Aplicaciones Científicas De Investigación

Aplicaciones como Fungicida

Modo de acción: El compuesto inhibe la respiración mitocondrial en los hongos. Al bloquear la transferencia de electrones entre el citocromo b y el citocromo c1 (parte del complejo enzimático citocromo bc1), interrumpe la síntesis de ATP, lo que lleva a la muerte celular de los hongos .

Espectroscopia Raman Reforzada por Superficies (SERS)

Los investigadores han explorado el uso de SERS para la detección cualitativa y semi-cuantitativa de piraclostrobina. Aquí están sus hallazgos:

Resultados: Se detectó piraclostrobina a concentraciones tan bajas como 6 × 10^-5 M en muestras de cáscara de limón. Se caracterizó el mecanismo de adsorción en nanopartículas de plata, revelando diferentes orientaciones de la molécula en el sustrato .

Mecanismo De Acción

Target of action

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This class of compounds is known to interact with a variety of biological targets, including enzymes, receptors, and DNA .

Biochemical pathways

Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The properties of a compound can be influenced by its chemical structure, and benzimidazole derivatives are generally well absorbed and distributed in the body .

Result of action

Based on the wide range of activities exhibited by benzimidazole derivatives, it could potentially have a variety of effects depending on its specific targets .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGVCCUZWAQJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)